

An In-depth Technical Guide to Fenoxaprop: Chemical Structure, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Fenoxaprop**

Cat. No.: **B166891**

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This technical guide provides a comprehensive overview of **Fenoxaprop**, a selective post-emergence herbicide. Tailored for researchers, scientists, and professionals in drug development and agricultural science, this document delves into the core chemical and biological aspects of **Fenoxaprop**, emphasizing its mechanism of action, synthesis, and analytical determination.

Chemical Identity and Physicochemical Properties

Fenoxaprop is a member of the aryloxyphenoxypropionate class of herbicides.^[1] Its chemical structure is characterized by a benzoxazole ring linked to a phenoxy group, which in turn is connected to a propionic acid moiety. The commercial product is often the esterified form, **Fenoxaprop**-ethyl, and more specifically, the biologically active R-enantiomer, **Fenoxaprop**-P-ethyl.^[2]

The presence of a chiral center in the propionic acid group gives rise to two stereoisomers: the R- and S-enantiomers. The herbicidal activity is almost exclusively associated with the R-isomer (**Fenoxaprop**-P), while the S-isomer is significantly less effective.^[2] This stereoselectivity is a critical aspect of its biological function.

Caption: Chemical structure of **Fenoxaprop**-P-ethyl.

A summary of its key physicochemical properties is presented in the table below.

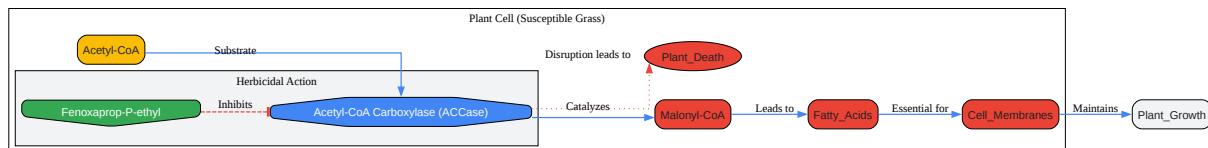
Property	Value	Source
Molecular Formula	$C_{18}H_{16}ClNO_5$	[2]
Molecular Weight	361.78 g/mol	[3]
Physical State	Brown crystalline solid	[4]
Melting Point	85–87°C	[4]
Water Solubility	0.9 mg/L (pH 7 at 25°C)	[4]
Vapor Pressure	0.187×10^{-7} mbar at 20°C	[4]
LogP (Octanol-water partition coefficient)	3.4	[5]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Fenoxaprop-P-ethyl exerts its herbicidal effects by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[\[6\]](#)[\[7\]](#) ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in fatty acid synthesis.

Once applied, **Fenoxaprop-P-ethyl** is absorbed through the leaves and translocated systemically throughout the plant to the meristematic tissues.[\[1\]](#)[\[6\]](#) In susceptible grass species, the inhibition of ACCase disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage. This leads to a breakdown of cell membrane integrity, cessation of growth, and ultimately, plant death.[\[6\]](#) Symptoms such as chlorosis and necrosis typically appear within days of application.[\[1\]](#)

The selectivity of **Fenoxaprop-P-ethyl** between grasses and broadleaf crops is due to differences in the structure of the ACCase enzyme.[\[6\]](#) Dicotyledonous plants possess a form of ACCase that is resistant to this class of herbicides.

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Caption: Mechanism of **Fenoxaprop-P-ethyl** action.

Synthesis and Formulation

The commercial synthesis of **Fenoxaprop-P-ethyl** is a multi-step process. A common route involves the reaction of 2,6-dichlorobenzoxazole with R-(+)-2-(4-hydroxyphenoxy)propionic acid or its ethyl ester.[8][9] The reaction is typically carried out in the presence of a base to facilitate the nucleophilic aromatic substitution.

Illustrative Synthesis Pathway:

- Preparation of Intermediates: The synthesis begins with the preparation of key precursors, such as 2,6-dichlorobenzoxazole and an enantiomerically pure form of 2-(4-hydroxyphenoxy)propionic acid ethyl ester.
- Condensation Reaction: The core structure is formed by reacting these intermediates. This step is crucial for establishing the ether linkage.[9]
- Purification: The final product, **Fenoxaprop-P-ethyl**, is then purified through recrystallization to achieve the desired level of purity.[9]

Fenoxaprop-P-ethyl is typically formulated as an emulsifiable concentrate (EC) or an oil-in-water emulsion (EW) for application.[10] These formulations often include safeners, such as

mefenpyr-diethyl, to enhance crop safety, particularly in cereals like wheat and barley.[10]

Analytical Methodologies

Accurate quantification of **Fenoxaprop-P-ethyl** residues in environmental and biological samples is essential for regulatory compliance and research. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Sample Preparation: Microwave-Assisted Solvent Extraction (MASE)

A robust method for extracting **Fenoxaprop-P-ethyl** from soil and vegetable samples involves Microwave-Assisted Solvent Extraction (MASE).[11]

Protocol:

- Homogenize 5g of the sample (e.g., soil, chopped vegetables).
- Spike the sample with a known concentration of **Fenoxaprop-P-ethyl** standard for recovery studies.
- Add 10 mL of acetone as the extraction solvent.
- Subject the mixture to microwave irradiation (e.g., 60°C for 6 minutes).
- Filter the extract and evaporate the solvent.
- Reconstitute the residue in the mobile phase for HPLC analysis.

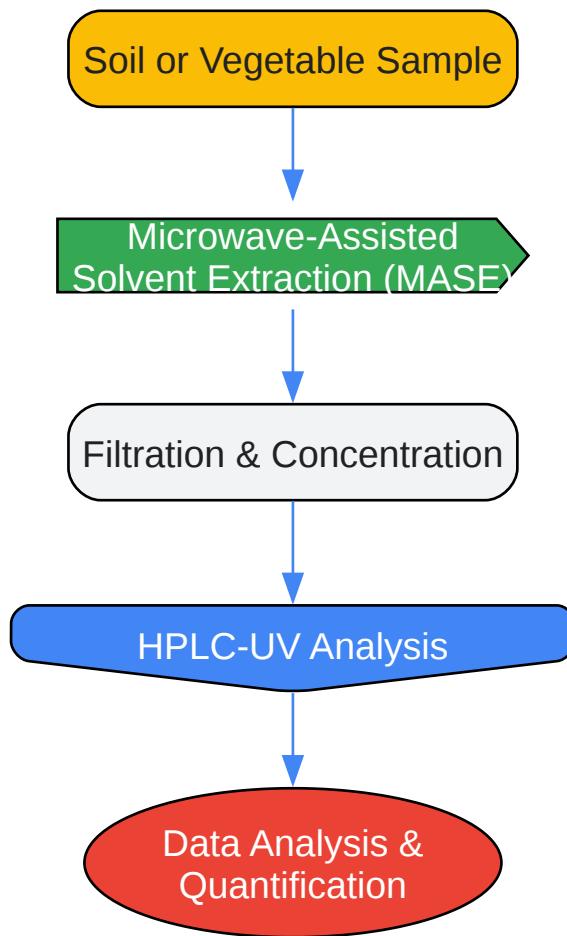
HPLC-UV Analysis

The quantification of **Fenoxaprop-P-ethyl** is typically achieved using a reverse-phase HPLC system with UV detection.[11][12]

Chromatographic Conditions:

Parameter	Condition
Column	C18 (e.g., 4.6 x 150 mm, 5 μ m particle size)
Mobile Phase	Acetonitrile and methanol gradient
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Detection	UV at 280 nm
Retention Time	Approximately 4.37 minutes (can vary)

This method provides good sensitivity and reproducibility, with a limit of detection around 0.01 mg/kg.[13] For the determination of enantiomeric purity, a chiral HPLC method is required.[14]



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Caption: Analytical workflow for **Fenoxaprop-P-ethyl**.

Environmental Fate and Toxicology

Fenoxaprop-P-ethyl has a low aqueous solubility and is not highly persistent in soil.[\[2\]](#) It can, however, be more persistent in aquatic systems under certain conditions.[\[2\]](#) The hydrolysis of **Fenoxaprop-P-ethyl** is pH-dependent, breaking down into different metabolites in acidic versus basic conditions.[\[15\]](#)

Toxicological data indicates that **Fenoxaprop-P-ethyl** has moderate acute toxicity to mammals and is toxic to fish and aquatic invertebrates.[\[2\]](#)[\[16\]](#) It is considered to have low toxicity to birds and honeybees.[\[2\]](#)

Summary of Toxicological Data:

Organism	Toxicity Endpoint	Value	Source
Rat	Acute Oral LD ₅₀	2357 mg/kg	[4]
Rat	Acute Dermal LD ₅₀	>2000 mg/kg	[4]
Bobwhite Quail	Acute Oral LD ₅₀	>2510 mg/kg	[4]
Bluegill Sunfish	96-hr LC ₅₀	310 ppb	[4]
Daphnia magna	48-hr EC ₅₀	3.18 ppm	[4]

Conclusion

Fenoxaprop-P-ethyl remains a valuable tool in modern agriculture for the selective control of grass weeds. Its efficacy is rooted in its specific inhibition of the ACCase enzyme, a mechanism that also provides its selectivity. Understanding its chemical properties, synthesis, and analytical determination is crucial for its safe and effective use, as well as for ongoing research into herbicide development and environmental monitoring. This guide provides a foundational, yet in-depth, resource for scientists and researchers working in this field.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Fenoxaprop: Chemical Structure, Properties, and Advanced Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166891#chemical-structure-and-properties-of-fenoxaprop>]

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